4-[4-chloro-3-(trifluoromethyl)benzenesulfonyl]aniline
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Overview
Description
4-[4-chloro-3-(trifluoromethyl)benzenesulfonyl]aniline is an organic compound characterized by the presence of a sulfonyl group attached to an aniline moiety. This compound is notable for its applications in various fields, including organic synthesis and industrial chemistry. It is a solid substance with a molecular formula of C13H9ClF3NO2S.
Scientific Research Applications
4-[4-chloro-3-(trifluoromethyl)benzenesulfonyl]aniline has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-chloro-3-(trifluoromethyl)benzenesulfonyl]aniline typically involves the reaction of 4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride with aniline. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride and aniline.
Reaction Conditions: The reaction is usually performed in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride is added to a solution of aniline in the chosen solvent, followed by the addition of the base. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but is optimized for large-scale synthesis. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-[4-chloro-3-(trifluoromethyl)benzenesulfonyl]aniline undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl group.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form various derivatives.
Coupling Reactions: The aniline moiety allows it to engage in coupling reactions, forming more complex structures.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, toluene, ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or other reduced forms.
Mechanism of Action
The mechanism of action of 4-[4-chloro-3-(trifluoromethyl)benzenesulfonyl]aniline involves its interaction with specific molecular targets. The sulfonyl group can form strong bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction is crucial in its role as an enzyme inhibitor and in various biochemical applications.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride
- 4-chloro-2-(trifluoromethyl)aniline
- 4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride
Uniqueness
4-[4-chloro-3-(trifluoromethyl)benzenesulfonyl]aniline is unique due to the combination of its sulfonyl and aniline groups, which confer specific chemical properties and reactivity. This makes it particularly valuable in synthetic chemistry and industrial applications, where it serves as a versatile intermediate and reagent.
Properties
CAS No. |
1562692-35-6 |
---|---|
Molecular Formula |
C13H9ClF3NO2S |
Molecular Weight |
335.7 |
Purity |
95 |
Origin of Product |
United States |
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